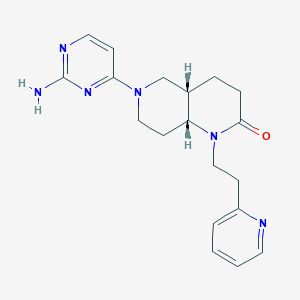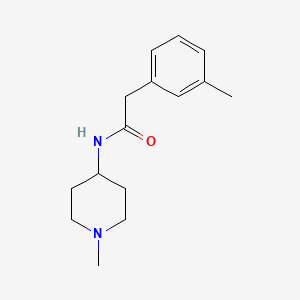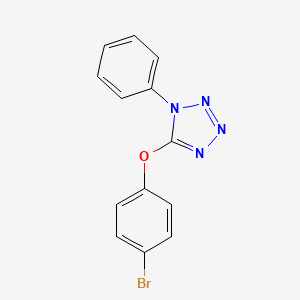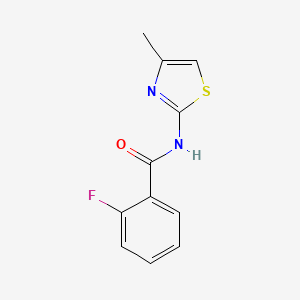![molecular formula C14H21NO3 B5324041 N-[3-(2-furyl)propyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5324041.png)
N-[3-(2-furyl)propyl]-2-methyltetrahydro-2H-pyran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-furyl)propyl]-2-methyltetrahydro-2H-pyran-2-carboxamide, commonly known as FPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FPP is a tetrahydrofuran derivative and is a synthetic analog of the naturally occurring compound, 2-arachidonoylglycerol.
Wirkmechanismus
FPP is a CB1 receptor agonist, which means that it binds to and activates the CB1 receptor. This activation leads to a cascade of cellular events that ultimately result in various physiological effects. FPP also inhibits the FAAH enzyme, which leads to an increase in endocannabinoid levels.
Biochemical and Physiological Effects
FPP has been shown to have various biochemical and physiological effects. It has been found to have analgesic, anxiolytic, and anti-inflammatory effects in animal models. FPP has also been shown to have potential neuroprotective effects and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
FPP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily obtained in high purity. FPP is also stable and has a long shelf-life, which makes it a suitable compound for long-term experiments. However, FPP has some limitations as well. It is a CB1 receptor agonist, which means that it may have psychoactive effects and can alter behavior in animal models. This can be a confounding factor in some experiments and should be taken into consideration.
Zukünftige Richtungen
FPP has several potential future directions for research. It may have applications in the treatment of various neurological and psychiatric disorders. FPP may also have potential applications in pain management and inflammation. Further research is needed to fully understand the mechanism of action and potential applications of FPP. Additionally, more research is needed to understand the potential side effects and safety profile of FPP.
Conclusion
In conclusion, FPP is a synthetic analog of the naturally occurring compound, 2-arachidonoylglycerol, and has gained significant attention in the scientific community due to its potential applications in research. FPP has been shown to activate the CB1 receptor and inhibit the FAAH enzyme, leading to various biochemical and physiological effects. FPP has several advantages for lab experiments, but also has limitations that should be taken into consideration. FPP has several potential future directions for research and may have applications in the treatment of various neurological and psychiatric disorders.
Synthesemethoden
FPP can be synthesized using a multi-step process that involves the reaction of 2-furylpropene with methyl acetoacetate in the presence of a base to form the corresponding pyran derivative. The pyran derivative is then reacted with N-(tert-butoxycarbonyl)-L-proline to obtain the desired FPP compound. The purity of the compound can be improved by recrystallization and further purification techniques.
Wissenschaftliche Forschungsanwendungen
FPP has been extensively studied for its potential applications in scientific research. It has been shown to activate the cannabinoid receptor type 1 (CB1), which is involved in various physiological processes such as pain sensation, appetite regulation, and mood modulation. FPP has also been found to inhibit the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of endocannabinoids such as anandamide. This inhibition leads to an increase in endocannabinoid levels, which can have various effects on the body.
Eigenschaften
IUPAC Name |
N-[3-(furan-2-yl)propyl]-2-methyloxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(8-2-3-11-18-14)13(16)15-9-4-6-12-7-5-10-17-12/h5,7,10H,2-4,6,8-9,11H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJKINKBFMTCQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCO1)C(=O)NCCCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-3-methylisoxazole-5-carboxamide](/img/structure/B5323961.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5323966.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B5323974.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5323976.png)

![3-(3-methoxyphenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5323995.png)
![4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[(3-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5324012.png)
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5324017.png)
![4-(dimethylamino)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5324020.png)
![1-(3,5-dimethylphenyl)-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-piperazinone](/img/structure/B5324024.png)

